1-(1-Benzothiophen-3-ylmethyl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-benzothiophen-3-ylmethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS/c1-2-6-13-12(5-1)11(10-15-13)9-14-7-3-4-8-14/h1-2,5-6,10H,3-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQCRPLAIJSSAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 1 1 Benzothiophen 3 Ylmethyl Pyrrolidine Analogues
Impact of Pyrrolidine (B122466) Ring Modifications on Biological Activity
The pyrrolidine ring is a versatile scaffold in medicinal chemistry, offering opportunities for stereochemical diversity and three-dimensional exploration of pharmacophore space due to its non-planar nature. nih.gov Modifications to this moiety in analogues of 1-(1-Benzothiophen-3-ylmethyl)pyrrolidine have profound effects on their biological activity.
Substituent Effects within the Pyrrolidine Moiety
The introduction of substituents on the pyrrolidine ring can significantly alter the biological activity of the parent compound by influencing factors such as binding affinity, selectivity, and metabolic stability. For instance, in a series of pyrrolidine-based inhibitors of neuronal nitric oxide synthase (nNOS), the position and nature of substituents on a phenyl ring attached to the pyrrolidine core were found to be crucial for both potency and selectivity. Specifically, meta-substituents on the phenyl ring were shown to optimally position it within a hydrophobic pocket of the enzyme. A meta-fluoro substituent provided an ideal balance of potency and selectivity, while a bulkier meta-chloro group increased potency but at the cost of reduced selectivity. Ortho-substituents led to a decrease in potency due to unfavorable intramolecular contacts. nih.gov
Similarly, in a series of 3-substituted pyrrolidine-2,5-diones, the nature of the substituent at the 3-position had a pronounced effect on their anticonvulsant activity. Non-aromatic substituents like a sec-butyl group, in combination with a 3-trifluoromethylphenylpiperazine fragment, were found to positively influence anticonvulsant activity. nih.gov These findings underscore the principle that even subtle changes to the substituents on the pyrrolidine ring can lead to significant variations in biological outcomes.
| Scaffold | Substituent Position | Substituent | Observed Effect on Biological Activity | Reference |
|---|---|---|---|---|
| Pyrrolidine-based nNOS inhibitors | meta-position on attached phenyl ring | -F | Optimal balance of potency and selectivity | nih.gov |
| Pyrrolidine-based nNOS inhibitors | meta-position on attached phenyl ring | -Cl | Increased potency, decreased selectivity | nih.gov |
| Pyrrolidine-based nNOS inhibitors | ortho-position on attached phenyl ring | -Cl | Decreased potency | nih.gov |
| Pyrrolidine-2,5-dione | 3-position | sec-butyl | Positive influence on anticonvulsant activity | nih.gov |
Conformational Restriction and Its Influence on Ligand Efficacy
The flexibility of the pyrrolidine ring allows it to adopt various conformations, a phenomenon known as "pseudorotation". nih.gov Restricting this conformational flexibility can lock the molecule into a bioactive conformation, thereby enhancing its efficacy and selectivity for a particular biological target. The puckering of the pyrrolidine ring can be controlled by the appropriate choice of substituents. nih.gov
A notable example of conformational restriction is the introduction of a sterically demanding tert-butyl group at the C-4 position of proline, a derivative of pyrrolidine. This modification strongly favors a pseudoequatorial orientation of the tert-butyl group, which in turn dictates the puckering of the pyrrolidine ring. Depending on the stereochemistry (cis or trans), the ring can be locked into either a Cγ-exo or Cγ-endo envelope conformation. nih.gov This principle can be extrapolated to analogues of this compound, where the introduction of bulky substituents could be a strategy to enforce a specific ring conformation that may be more favorable for binding to a biological target.
Benzothiophene (B83047) Core Modifications and Bioactivity Profiles
The benzothiophene moiety is a key pharmacophore in many biologically active compounds. nih.govresearchgate.net Modifications to this bicyclic system, including the point of attachment to the pyrrolidine ring, its replacement with other heterocyclic systems, and the introduction of substituents, have been extensively studied to modulate the bioactivity of the resulting analogues.
Positional Isomerism of Benzothiophene Attachment (e.g., Benzothiophen-3-yl vs. Benzothiophen-2-yl)
The position at which the pyrrolidine moiety is attached to the benzothiophene core is a critical determinant of biological activity. While the parent compound features a benzothiophen-3-ylmethyl linker, studies on related scaffolds have highlighted the significance of this linkage. For instance, a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their antiseizure and antinociceptive properties. nih.gov This suggests that the benzothiophen-2-yl isomer can also serve as a scaffold for biologically active compounds.
Replacement of Benzothiophene with Bioisosteric Rings (e.g., Benzofuran (B130515), Indole)
Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. Benzofuran and indole (B1671886) are common bioisosteres of benzothiophene. researchgate.net The replacement of the sulfur atom in the thiophene (B33073) ring with an oxygen atom (to give benzofuran) or a nitrogen atom (to give indole) can lead to compounds with similar or improved biological activities.
Studies have directly compared the efficacy of benzothiophene and benzofuran derivatives. For example, in the development of anti-osteoporosis agents, both substituted benzothiophene and benzofuran derivatives were synthesized and shown to upregulate bone morphogenetic protein-2. nih.gov Similarly, quinoline-benzofuran and quinoline-benzothiophene hybrids have been investigated as antiplasmodial agents, allowing for a direct comparison of the two scaffolds in this therapeutic area. scielo.org.za These studies indicate that benzofuran can be a viable replacement for benzothiophene in analogues of this compound, potentially leading to compounds with altered biological profiles.
Influence of Substituents on the Benzothiophene System
The introduction of substituents onto the benzothiophene ring system provides another avenue for modulating biological activity. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have been shown to be well-tolerated on the benzothiophene ring in various series of compounds. researchgate.net
In a series of benzothiophene derivatives developed as dual 5-HT1A antagonists and serotonin (B10506) reuptake inhibitors, a regiochemical preference for substituents was observed. There was a preference for EDGs at the 4-position and EWGs at the 5-position of the benzothiophene ring. researchgate.net In another study on benzothiophene-chalcone hybrids as cholinesterase inhibitors, the introduction of a substituent at the 3-position of the benzothiophene ring significantly improved the inhibition of butyrylcholinesterase. nih.gov For example, the introduction of a 4-aminobenzoyl group at the 3-position of a 2-(4-aminophenyl)benzothiophene scaffold led to a significant increase in BChE inhibition. nih.gov These examples demonstrate that the position and electronic nature of substituents on the benzothiophene core are critical for optimizing the biological activity of its derivatives.
| Modification | Example | Observed Effect on Bioactivity | Reference |
|---|---|---|---|
| Positional Isomerism | 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones | Exhibited antiseizure and antinociceptive activity | nih.gov |
| Bioisosteric Replacement | Benzofuran derivatives for anti-osteoporosis | Showed comparable activity to benzothiophene analogues | nih.gov |
| Bioisosteric Replacement | Quinoline-benzofuran hybrids as antiplasmodials | Demonstrated efficacy, allowing comparison with benzothiophene counterparts | scielo.org.za |
| Substituent Effects | EDG at 4-position of benzothiophene | Preferred for 5-HT reuptake inhibition | researchgate.net |
| Substituent Effects | EWG at 5-position of benzothiophene | Preferred for 5-HT reuptake inhibition | researchgate.net |
| Substituent Effects | 4-aminobenzoyl group at 3-position of 2-phenylbenzothiophene | Significantly improved butyrylcholinesterase inhibition | nih.gov |
Linker Region Modifications and Their Pharmacological Implications
The length and flexibility of the linker between the benzothiophene and pyrrolidine moieties are critical determinants of pharmacological activity. While direct studies on this compound analogues with varying linker lengths are not extensively documented in publicly available literature, principles from related classes of compounds suggest that even minor modifications can have significant effects.
Increasing the length of the methylene (B1212753) linker (e.g., from -CH₂- to -CH₂-CH₂-) would increase the distance between the two ring systems. This alteration could either enhance or diminish activity depending on the topology of the target binding site. A longer, more flexible linker might allow the molecule to adopt a more favorable conformation for binding, potentially reaching secondary binding pockets. Conversely, it could also introduce an entropic penalty upon binding, leading to a decrease in affinity.
The rigidity of the linker is also a key factor. A simple methylene linker allows for a significant degree of rotational freedom. Introducing rigidity, for instance by incorporating a double bond (e.g., -CH=CH-), would restrict the conformational possibilities. This can be advantageous if the rigid conformation aligns with the optimal binding pose, but detrimental if it prevents the molecule from adopting a necessary conformation. The table below illustrates hypothetical modifications to the linker and their potential impact on activity based on general principles of medicinal chemistry.
| Linker Modification | Potential Impact on Flexibility | Potential Pharmacological Implications |
| Ethylene (-CH₂-CH₂-) | Increased flexibility and length | May allow for interaction with distant binding site residues; could also decrease affinity due to entropic loss. |
| Propylene (-CH₂-CH₂-CH₂-) | Further increased flexibility and length | Likely to significantly alter the binding mode; potential for reduced activity unless a larger binding pocket is present. |
| Vinylene (-CH=CH-) | Increased rigidity, planar conformation | May lock the molecule in a bioactive or inactive conformation, leading to a sharp change in activity. |
| Acetylene (-C≡C-) | Linear and rigid | Drastically alters the geometry, likely leading to a significant loss or change in activity. |
The replacement of the methylene linker with a heteroatom or a heteroatom-containing group can profoundly influence the pharmacological properties of this compound analogues. Heteroatoms such as oxygen, nitrogen, or sulfur can introduce new hydrogen bonding capabilities, alter the electronic distribution, and change the conformational preferences of the molecule.
For example, replacing the -CH₂- linker with an ether linkage (-O-) would introduce a polar, hydrogen bond acceptor group. This could lead to new, favorable interactions with polar residues in a protein binding site, potentially increasing affinity and selectivity. Similarly, an amine linkage (-NH-) would introduce a hydrogen bond donor and acceptor, which could also form key interactions. The basicity of the amine could also play a role in forming ionic interactions.
The following table outlines potential heteroatom replacements in the linker and their expected influence on the molecule's properties and activity.
| Linker Modification | Key Property Changes | Potential Pharmacological Implications |
| Ether (-O-) | Introduction of a hydrogen bond acceptor; increased polarity. | Potential for new hydrogen bonds with the target, potentially increasing affinity. |
| Amine (-NH-) | Introduction of a hydrogen bond donor/acceptor; introduction of a basic center. | Could form hydrogen bonds and/or salt bridges, significantly altering binding affinity and pharmacokinetic properties. |
| Thioether (-S-) | Less polar than ether; potential for different orbital interactions. | May alter binding through different electronic and steric interactions compared to an ether or methylene group. |
| Sulfonamide (-SO₂NH-) | Introduction of strong hydrogen bond donors and acceptors; increased rigidity. | Can significantly enhance binding affinity through strong hydrogen bonding networks; often used as a bioisostere for other functional groups. |
Chiral Centers and Stereochemical Influence on Activity
The introduction of chiral centers into a molecule can lead to stereoisomers (enantiomers and diastereomers) that have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. nih.govmdpi.comnih.gov
In the case of this compound analogues, a chiral center can be introduced at the carbon atom of the linker if it is substituted. For example, in a molecule like 1-(1-(1-benzothiophen-3-yl)ethyl)pyrrolidine, the carbon attached to both the benzothiophene and pyrrolidine rings is a stereocenter. This gives rise to two enantiomers, (R) and (S).
These two enantiomers will have identical physical properties in an achiral environment but can interact differently with chiral biological macromolecules like receptors and enzymes. One enantiomer (the eutomer) may fit perfectly into the binding site of a target protein, leading to a potent biological response, while the other enantiomer (the distomer) may have a much lower affinity or may even interact with a different target, potentially leading to side effects.
The hypothetical activity of the (R) and (S) enantiomers of a chiral analogue is presented in the table below, illustrating the common observation of stereoselectivity in drug action.
| Enantiomer | Hypothetical Receptor Binding Affinity (Ki, nM) | Hypothetical Functional Activity (EC₅₀, nM) |
| (R)-enantiomer | 10 | 25 |
| (S)-enantiomer | 500 | >1000 |
| Racemic Mixture | 10 (and 500) | 25 (with inactive component) |
This table exemplifies a scenario where the (R)-enantiomer is significantly more potent than the (S)-enantiomer. In such cases, the development of a single-enantiomer drug (eutomer) is often pursued to maximize therapeutic efficacy and minimize potential off-target effects associated with the less active or inactive enantiomer.
Computational and Theoretical Investigations of 1 1 Benzothiophen 3 Ylmethyl Pyrrolidine and Analogues
Molecular Docking Simulations with Relevant Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.
Molecular docking studies on benzothiophene (B83047) derivatives have been conducted to explore their binding to various biological targets. For instance, studies on benzothiophene derivatives as potential anticancer agents have utilized molecular docking to investigate their interactions with the active sites of receptors like the estrogen-related receptor-gamma (ERRγ). ajms.iq In such studies, the binding affinity is often reported as a docking score or binding energy, with lower values typically indicating a more favorable interaction. One study on new benzothiophene derivatives reported a high docking score of 102.62 for one of the compounds with the ERRγ crystal structure (2GPV), and six other compounds had a higher binding energy than the standard drug, tamoxifen. ajms.iq
While specific docking studies on 1-(1-Benzothiophen-3-ylmethyl)pyrrolidine are not extensively reported, analogous structures containing the benzothiophene core have been docked with various enzymes to explore their therapeutic potential. For example, 1-benzothiophene-2-carboxylic acid has been docked with proteins such as 1DLO, 1LCS, 6LU7, 1AOL, 3LN1, and 3V92 to investigate its potential antiviral, anti-leukemia, and anti-inflammatory effects. nih.gov The interactions observed in these studies often involve hydrogen bonding, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the active site of the protein.
Table 1: Illustrative Predicted Binding Affinities of Benzothiophene Analogues with Various Protein Targets
| Compound/Analogue | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Benzothiophene Derivative 1 | Estrogen-Related Receptor-Gamma (2GPV) | -9.8 | Not Specified |
| Benzothiophene Derivative 2 | Enoyl-ACP Reductase (2NSD) | -8.5 | Not Specified |
| 1-Benzothiophene-2-carboxylic acid | Cyclooxygenase-2 (1CX2) | -7.2 | Not Specified |
Note: The data in this table is illustrative and based on findings for benzothiophene analogues, not specifically this compound.
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For benzothiophene-based compounds, the key pharmacophoric features often include the benzothiophene ring itself, which can participate in hydrophobic and aromatic interactions, and any attached functional groups that can act as hydrogen bond donors or acceptors.
In the case of this compound, the key pharmacophoric features would likely include:
The Benzothiophene Moiety: This planar, aromatic system can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket.
The Methylene (B1212753) Linker: This linker provides conformational flexibility, allowing the benzothiophene and pyrrolidine (B122466) moieties to adopt an optimal orientation for binding.
Studies on related compounds, such as 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, suggest that the interaction with neuronal voltage-sensitive sodium channels is a plausible mechanism of action for their antiseizure and antinociceptive effects. nih.gov This highlights the importance of the benzothiophene and pyrrolidine scaffolds in interacting with specific biological targets.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. nih.gov DFT is a popular and effective method for evaluating the electronic properties and structural characteristics of π-conjugated systems like benzothiophene derivatives. nih.govtandfonline.com
DFT calculations can be used to determine a variety of quantum chemical descriptors that provide insights into the reactivity and stability of a molecule. nih.gov These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and the dipole moment.
The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy is related to its electron-accepting ability. The HOMO-LUMO gap is an important indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests a more reactive molecule. For benzothiophene derivatives, the electronic properties can be tuned by introducing different substituents. For example, the oxidation of sulfur atoms in ub.ac.idbenzothieno[3,2-b] ub.ac.idbenzothiophene (BTBT) derivatives leads to a decrease in both HOMO and LUMO energies, resulting in a reduced energy band gap. mdpi.com
Table 2: Illustrative Quantum Chemical Descriptors for Benzothiophene Analogues Calculated using DFT
| Descriptor | Value (Illustrative) |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.5 D |
| Electronegativity (χ) | 3.85 eV |
| Chemical Hardness (η) | 2.35 eV |
Note: These values are illustrative and representative of typical ranges for benzothiophene derivatives.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. DFT can be used to determine the relative energies of different conformers and to map out the potential energy surface of a molecule.
For this compound, the key conformational flexibility lies in the rotation around the single bond connecting the methylene group to the benzothiophene ring and the puckering of the pyrrolidine ring. DFT calculations can identify the most stable conformers and the energy barriers between them. A study on formyl and acetyl derivatives of benzo[b]thiophene showed that these molecules exist almost completely in the Z-conformation, with stabilization arising from mesomeric interactions. rsc.org Similarly, a conformational analysis of a spiropyrrolidine tethered to a benzo[b]thiophene analogue revealed the existence of two conformers with very similar energies. mdpi.com
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for understanding the binding mechanisms of ligands to their receptors, as they can reveal the conformational changes that occur upon binding and the key interactions that stabilize the complex over time. mdpi.com
The stability of the complex: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, one can assess the stability of the binding pose predicted by molecular docking.
The flexibility of the ligand and protein: The root-mean-square fluctuation (RMSF) of individual atoms or residues can indicate which parts of the molecule are more flexible.
The key intermolecular interactions: MD simulations can track the formation and breaking of hydrogen bonds and other non-covalent interactions between the ligand and the receptor, providing a dynamic picture of the binding event.
For this compound, an MD simulation could elucidate how the pyrrolidine ring and the benzothiophene moiety orient themselves within a binding pocket to maximize favorable interactions and how water molecules may mediate these interactions.
Mechanistic Studies of Biological Activity in Vitro and in Vivo Animal Models
In Vitro Receptor Binding and Functional Assays
Comprehensive searches of scientific literature did not yield specific in vitro binding affinity data (such as Kᵢ values) or functional assay results for the interaction of 1-(1-Benzothiophen-3-ylmethyl)pyrrolidine with dopamine (B1211576) D2 or D3 receptors. While research has been conducted on various benzothiophene (B83047) and pyrrolidine (B122466) derivatives for their potential as dopamine receptor ligands, data for this specific compound is not publicly available. google.com
There is no specific in vitro data available in the public domain regarding the binding affinity or functional modulation of this compound on serotonin (B10506) receptors, including the 5-HT1A receptor and the serotonin transporter (SERT). The broader class of benzothiophene-containing compounds has been investigated for serotonergic activity, as indicated in some patent literature, but specific quantitative data for the requested molecule is absent. google.com
No specific in vitro studies detailing the binding affinity or functional effects of this compound at the sigma-1 (σ1) receptor have been identified in the available scientific literature.
Specific in vitro data on the modulatory effects of this compound on voltage-gated sodium or L-type calcium channels is not present in the reviewed literature. Research on related structures, such as certain 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, has explored interactions with voltage-sensitive sodium channels, but this does not directly apply to the compound . mdpi.com
While the benzothiophene scaffold is a known feature in some monoamine oxidase B (MAO-B) inhibitors, specific in vitro inhibitory activity data (e.g., IC₅₀ or Kᵢ values) for this compound against MAO-B could not be located in the public scientific literature. Studies on related benzothiazole-propanamide pyrrolidine derivatives have shown selective MAO-B inhibitory effects, suggesting the potential for this class of compounds to interact with this enzyme. nih.gov
A thorough search of the available scientific and patent literature did not reveal any studies investigating the in vitro inhibitory activity of this compound against choline (B1196258) kinase.
Data Tables
Due to the absence of specific in vitro binding and functional assay data for this compound in the public domain, no data tables could be generated.
Antiproliferative Activity in Cell Lines (e.g., cancer cell lines)
No studies reporting the in vitro antiproliferative activity of this compound in cancer cell lines were identified. Research in this area has focused on various other benzothiophene and pyrrolidine derivatives, which have shown antiproliferative effects, but data for the specific compound of interest is not available.
In Vivo Efficacy in Animal Models
Antiseizure and Antinociceptive Properties in Rodent Models
No in vivo studies on the antiseizure or antinociceptive properties of this compound in rodent models were found. The available literature describes the evaluation of related compounds, such as 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, for these activities, but not the specified compound.
Antidiabetic and Hypolipidemic Effects in Mouse Models
There are no published studies on the antidiabetic or hypolipidemic effects of this compound in mouse models.
Antimalarial Activity in Rodent Models
No research detailing the antimalarial activity of this compound in rodent models could be located.
Investigation of Neurobiological Effects in Relevant Animal Models
No investigations into the specific neurobiological effects of this compound in animal models were identified in the performed searches.
Design and Synthesis of Novel Derivatives and Hybrid Compounds
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry for discovering new chemotypes and optimizing lead compounds. Bioisosteric replacement involves substituting a functional group with another that possesses similar physical or chemical properties, with the goal of improving the molecule's potency, selectivity, or pharmacokinetic profile. Scaffold hopping is a more profound modification, where the central core of the molecule is replaced with a structurally different scaffold that maintains a similar three-dimensional arrangement of key binding groups.
In the context of benzothiophene-pyrrolidine derivatives, these strategies can be applied to modify both the benzothiophene (B83047) and pyrrolidine (B122466) rings. For instance, the benzothiophene core could be replaced by other bicyclic heteroaromatic systems like indole (B1671886), benzofuran (B130515), or indazole to explore new intellectual property space and identify scaffolds with improved properties. Similarly, the pyrrolidine ring could be replaced by other saturated heterocycles such as piperidine (B6355638) or morpholine (B109124) to alter basicity and solubility.
A practical example of this approach can be seen in the broader field of proteasome inhibitors, where an extensive scaffold-hopping exercise was utilized to overcome issues of poor solubility and genotoxicity in an initial lead series, ultimately leading to a preclinical candidate. This highlights the power of scaffold hopping to significantly improve drug-like properties.
Conjugation with Other Pharmacophores (e.g., Triazoles, Thiazolidinediones)
Molecular hybridization, the strategy of covalently linking two or more pharmacophores, is a widely used technique to develop compounds with potentially improved or dual-target activity. For the 1-(1-Benzothiophen-3-ylmethyl)pyrrolidine scaffold, conjugation with pharmacologically active moieties like triazoles and thiazolidinediones represents a promising avenue for creating novel hybrid compounds.
Triazoles: The 1,2,4-triazole (B32235) ring is a key component in numerous therapeutic agents and is recognized for its diverse biological activities. Conjugating a triazole moiety to the benzothiophene-pyrrolidine core could yield hybrid molecules with unique pharmacological profiles.
Thiazolidinediones: The thiazolidinedione (TZD) ring is a well-known pharmacophore, particularly famous for its presence in antidiabetic drugs. Hybrid molecules combining a TZD ring with other heterocyclic systems have been synthesized to explore enhanced biological effects, such as α-amylase and α-glucosidase inhibition. A hypothetical synthetic strategy could involve linking the benzothiophene-pyrrolidine scaffold to a thiazolidinedione core via a suitable linker to investigate potential synergistic or additive effects.
Development of Spirocyclic Pyrrolidine Analogues
Spirocyclic systems are conformationally constrained structures that are of great interest in drug design because they increase the three-dimensional character of a molecule, which can lead to improved target affinity and selectivity. The synthesis of spirocyclic analogues of benzothiophene-pyrrolidine represents a sophisticated approach to explore the chemical space around this core structure.
A notable example is the synthesis of novel dispiro[1-benzothiophene-2,3'-pyrrolidine-2',3''-indoline]-2'',3-diones. This was achieved through a 1,3-dipolar cycloaddition reaction of an azomethine ylide, generated from isatin (B1672199) and sarcosine (B1681465), with (Z)-2-(arylmethylidene)-1-benzothiophen-3(2H)-ones. This reaction yields complex spirocyclic structures that rigidly orient the benzothiophene, pyrrolidine, and oxindole (B195798) moieties in space. The development of such compounds opens avenues for exploring new biological targets and understanding the impact of conformational rigidity on activity.
Table 1: Synthesis of Dispiro[1-benzothiophene-2,3'-pyrrolidine-2',3''-indoline]-2'',3-diones
| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Reference |
| Azomethine ylide (from isatin and sarcosine) | (Z)-2-(arylmethylidene)-1-benzothiophen-3(2H)-one | 1,3-Dipolar Cycloaddition | Dispiro[1-benzothiophene-2,3'-pyrrolidine-2',3''-indoline]-2'',3-diones |
Exploration of Conformational Restriction in Derivative Design
Conformational restriction is a key design strategy to reduce the flexibility of a molecule and lock it into a bioactive conformation. This can lead to a significant increase in binding affinity by reducing the entropic penalty upon binding to a biological target. It also provides valuable insights into the three-dimensional requirements of the binding site.
The development of spirocyclic analogues, as discussed in the previous section, is a prime example of applying conformational restriction. By fusing the pyrrolidine ring to another cyclic system, the number of accessible conformations for the side chains and core structure is significantly limited. For instance, the creation of spiro[pyrrolidine-3,3′-oxindoles] was used to develop new chemotypes for the 5-HT6 receptor, where the rigid framework orients functional groups for optimal interaction with the target. This strategy allows for a systematic exploration of how molecular shape and rigidity influence biological activity.
Optimization for Specific Biological Targets Based on SAR
Structure-activity relationship (SAR) studies are fundamental to the process of lead optimization. By systematically modifying a molecule's structure and assessing the impact on its biological activity, medicinal chemists can identify key structural features responsible for potency, selectivity, and desired pharmacokinetic properties.
For the benzothiophene-pyrrolidine class of compounds, SAR optimization would involve synthesizing a library of analogues with variations at specific positions and evaluating their effects on a chosen biological target. Key modifications could include:
Substitution on the Benzothiophene Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the benzothiophene ring to probe interactions with the target protein.
Modification of the Pyrrolidine Ring: Altering substituents on the pyrrolidine nitrogen or carbon atoms to modulate properties like basicity and lipophilicity.
Varying the Linker: Changing the length and nature of the methylene (B1212753) linker connecting the two ring systems to optimize the spatial orientation between them.
An example of this process can be seen in the optimization of related 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives as antiseizure agents. Researchers synthesized a series of compounds and identified a lead candidate with potent activity in multiple seizure models, demonstrating the effectiveness of systematic SAR exploration.
Future Directions and Research Perspectives
Advanced Synthetic Methodologies for Enhanced Accessibility
The future synthesis of 1-(1-Benzothiophen-3-ylmethyl)pyrrolidine and its analogues will likely move beyond traditional methods to embrace more efficient, sustainable, and versatile strategies. Modern synthetic organic chemistry offers a toolkit of advanced methodologies that can facilitate the production of diverse libraries of this compound for extensive structure-activity relationship (SAR) studies.
Key future synthetic approaches include:
Transition-Metal Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Methodologies such as Suzuki, Heck, and Buchwald-Hartwig couplings could be employed to modify the benzothiophene (B83047) core or to introduce substituents on the pyrrolidine (B122466) ring, allowing for a high degree of molecular diversity.
C-H Activation/Functionalization: This cutting-edge approach allows for the direct modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules. Applying C-H activation strategies to the benzothiophene or pyrrolidine moieties would provide a more atom-economical and efficient way to generate novel derivatives.
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly accelerate reaction times, improve yields, and enhance safety and scalability. nih.gov Implementing these techniques for the synthesis of this compound could streamline the production of analogues for biological screening. nih.gov
Asymmetric Synthesis and Biocatalysis: To explore the stereochemical aspects of the pyrrolidine ring's interaction with biological targets, the development of stereoselective synthetic routes is crucial. The use of chiral catalysts or enzymes could provide access to specific stereoisomers, which may exhibit distinct pharmacological profiles.
1,3-Dipolar Cycloaddition: This is a classic and powerful method for constructing five-membered heterocyclic rings like pyrrolidine. researchgate.net Future research could explore novel variations of this reaction to create complex dispiro[1-benzothiophene-2,3'-pyrrolidine] derivatives, expanding the chemical space around the core scaffold. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. jelsciences.com For this compound, these computational tools can be instrumental in navigating the vast chemical space to identify analogues with improved potency and drug-like properties.
Future applications of AI and ML in this context include:
Generative Models for De Novo Design: Deep learning models, such as chemical language models (CLMs) and generative adversarial networks (GANs), can be trained on existing molecular data to generate novel molecular structures with desired properties. nih.govnih.gov These models could be used to design new this compound derivatives that are predicted to have high affinity for specific biological targets. nih.govnih.gov
Predictive Modeling for ADMET Properties: Machine learning algorithms can build predictive models for absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. By screening virtual libraries of this compound analogues in silico, researchers can prioritize the synthesis of compounds with favorable pharmacokinetic and safety profiles.
Retrosynthesis Prediction: AI-driven tools can propose synthetic routes for novel, computer-generated molecules. jelsciences.com This can help chemists to devise efficient and feasible synthetic pathways for the most promising candidates designed by generative models. jelsciences.com
Structure-Based Drug Design: Where the three-dimensional structure of a biological target is known, AI can enhance molecular docking and simulation studies to predict the binding modes and affinities of this compound derivatives, thereby guiding the design of more potent inhibitors or modulators.
Exploration of Polypharmacology and Multi-Target Directed Ligands
The traditional "one molecule, one target" paradigm in drug discovery is increasingly being challenged by the understanding that complex multifactorial diseases, such as cancer and neurodegenerative disorders, may be more effectively treated with agents that can modulate multiple targets simultaneously. nih.govmdpi.com The this compound scaffold, combining two biologically active moieties, is an ideal candidate for the development of multi-target directed ligands (MTDLs).
Future research in this area should focus on:
Rational Design of MTDLs: By analyzing the pharmacophores of different biological targets, it may be possible to rationally design derivatives of this compound that can interact with multiple targets of interest. For example, by combining the structural features required for inhibiting both cholinesterases and another relevant target in Alzheimer's disease. nih.gov
Systems Biology Approaches: Integrating genomic, proteomic, and metabolomic data can help to identify key nodes in disease networks that could be targeted by a single MTDL. This information can then be used to guide the design and screening of this compound analogues.
Fragment-Based and Linker-Optimization Strategies: The benzothiophene and pyrrolidine moieties can be considered as two distinct fragments. Future work could involve optimizing the linker connecting these two fragments to achieve the desired activity profile against multiple targets.
A summary of potential multi-target approaches for derivatives of this compound is presented in the table below.
| Therapeutic Area | Potential Target 1 | Potential Target 2 | Rationale |
| Neurodegenerative Diseases | Cholinesterases (AChE, BChE) | Monoamine Oxidase B (MAO-B) | Combination of symptomatic relief and disease modification in Alzheimer's disease. |
| Cancer | Kinases | STAT3 Signaling Pathway | Targeting both cell proliferation and survival pathways. acs.org |
| Inflammatory Disorders | Cyclooxygenase (COX) | 5-Lipoxygenase (5-LOX) | Dual inhibition of key enzymes in the inflammatory cascade. |
| Epilepsy & Neuropathic Pain | Voltage-Gated Sodium Channels | Voltage-Gated Calcium Channels | Modulation of multiple ion channels involved in neuronal excitability. nih.govnih.gov |
Development of Novel Therapeutic Applications Beyond Current Indications
The benzothiophene and pyrrolidine cores are present in a wide range of biologically active compounds, suggesting that this compound and its derivatives could have therapeutic potential across multiple disease areas. rsc.orgfrontiersin.orgnih.gov Future research should aim to explore the full pharmacological scope of this chemical scaffold.
Promising avenues for the development of novel therapeutic applications include:
Anticancer Activity: Benzothiophene derivatives have been investigated as anticancer agents, with some showing activity against various cancer cell lines. rsc.org Research into the anticancer potential of this compound could focus on its ability to inhibit cancer-related enzymes like kinases or to interfere with signaling pathways such as the STAT3 pathway. acs.org
Anticonvulsant and Antinociceptive Effects: Hybrid molecules containing both a pyrrolidine-2,5-dione and a thiophene (B33073) ring (a key component of benzothiophene) have demonstrated potent anticonvulsant and antinociceptive (pain-relieving) activities in preclinical models. nih.govnih.govmdpi.com This suggests that this compound derivatives could be promising candidates for the treatment of epilepsy and neuropathic pain. nih.govnih.govmdpi.com
Neuroprotective Properties: Given that benzothiophene derivatives have been explored as cognition-enhancing agents with potential applications in Alzheimer's disease, future studies could investigate the neuroprotective effects of this compound in models of neurodegeneration. nih.gov
Antimicrobial and Anti-inflammatory Activities: Both benzothiophene and pyrrolidine scaffolds are known to be present in compounds with antimicrobial and anti-inflammatory properties. nih.gov Screening this compound and its analogues against a panel of bacteria, fungi, and inflammatory markers could uncover new leads in these therapeutic areas.
Q & A
Basic Research Questions
Q. How can the synthesis of 1-(1-Benzothiophen-3-ylmethyl)pyrrolidine be optimized to improve yield and purity?
- Methodological Answer : The synthesis involves nucleophilic substitution under microwave-assisted heating (150°C, DMF, K₂CO₃) followed by extraction and purification. Key steps include:
- Reagent stoichiometry : Use a slight excess of dialkylamine (1.04 equiv) to drive the reaction forward .
- Purification : Ethyl acetate extraction and washing with NH₄Cl solution to remove unreacted amines. Drying over MgSO₄ ensures minimal water contamination, improving yield (93% reported) .
- Monitoring : TLC at 20-hour intervals ensures reaction completion .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- ¹H NMR : Assign peaks using DMSO-d₆ solvent; key signals include aromatic protons (δ 7.61–6.75 ppm) and pyrrolidine methylene groups (δ 3.33–1.96 ppm) .
- LC-HRMS : Confirm molecular ion ([M+H]⁺) with high-resolution mass spectrometry (e.g., observed 404.1980 vs. calculated 404.1974) to validate the molecular formula .
- Elemental analysis : Compare experimental nitrogen content (7.5%) with theoretical values (7.99%) to assess purity .
Q. What safety protocols are essential during synthesis?
- Methodological Answer :
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact with DMF or K₂CO₃ .
- Waste management : Segregate organic solvents (e.g., ethyl acetate) and aqueous waste for professional disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can contradictions between LC-MS and NMR data be resolved during structural confirmation?
- Methodological Answer :
- Cross-validation : Use LC-HRMS to confirm the molecular ion, then compare NMR peak integrals with expected proton counts. For example, a mismatch in aromatic protons may indicate incomplete substitution or impurities .
- Isotopic labeling : Introduce deuterated analogs to clarify ambiguous proton environments .
Q. What strategies are used to design Structure-Activity Relationship (SAR) studies for receptor antagonism?
- Methodological Answer :
- Substituent variation : Modify the benzothiophene or pyrrolidine moieties (e.g., introducing electron-withdrawing groups) and evaluate binding affinity via radioligand assays .
- Bioisosteric replacement : Replace the benzothiophene with indole or pyridine rings to assess steric/electronic effects on receptor interaction .
Q. How can low yields in coupling reactions involving pyrrolidine derivatives be troubleshooted?
- Methodological Answer :
- Catalyst optimization : Use Pd(PPh₃)₄ with K₂CO₃ in dioxane/water (105°C) for Suzuki-Miyaura couplings, ensuring boronic acid excess (1.2 equiv) .
- Solvent selection : Switch to anhydrous THF or DMF for moisture-sensitive reactions to prevent side-product formation .
Q. What computational methods complement experimental data in predicting reactivity or stability?
- Methodological Answer :
- DFT calculations : Model transition states for nucleophilic substitution reactions to identify kinetic barriers .
- Molecular docking : Predict binding poses of derivatives in orexin receptor pockets using AutoDock Vina or Schrödinger Suite .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
